

AF 430 Amine: A Comparative Guide for Advanced Microscopy

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Compound of Interest		
Compound Name:	AF 430 amine	
Cat. No.:	B12371976	Get Quote

For researchers, scientists, and drug development professionals, the selection of the optimal fluorescent probe is paramount for achieving high-quality imaging data. This guide provides a comprehensive comparison of **AF 430 amine**'s performance in various microscopy systems, offering insights into its capabilities and how it stacks up against other commonly used fluorophores.

AF 430 amine is a fluorescent dye that belongs to the coumarin family. It is characterized by its excitation in the violet-blue region of the spectrum and a large Stokes shift, emitting in the green-yellow range.[1] This attribute makes it a potentially valuable tool for multicolor imaging applications by reducing spectral crosstalk.[1] This guide delves into the quantitative performance of **AF 430 amine** and provides detailed experimental protocols for its application in widefield, confocal, and super-resolution microscopy.

Performance Comparison of AF 430 Amine and Alternatives

To facilitate an objective assessment, the following tables summarize the key spectral and photophysical properties of **AF 430 amine** in comparison to two widely used green-emitting fluorophores: Fluorescein isothiocyanate (FITC) and Alexa Fluor 488.



Property	AF 430 Amine	FITC (Fluorescein)	Alexa Fluor 488
Excitation Max (nm)	430 - 433[2][3]	~494	495[3]
Emission Max (nm)	541 - 542[2][3]	~518	519[3]
**Molar Extinction Coefficient (cm ⁻¹ M ⁻¹) **	15,955 - 16,000[2][3]	~75,000	71,000[3]
Quantum Yield (Φ)	0.23[2]	~0.92	0.92[4]
Brightness (Ext. Coeff. x QY / 1000)	3.67 - 3.68	~69.0	65.32
Photostability	High[1][2]	Low[5]	High[3]
pH Sensitivity	Stable over a broad pH range (4-10)[1][2]	Fluorescence is pH- dependent	Fluorescence is pH-insensitive (4-10)[3]

Note: Brightness is a relative measure calculated from the molar extinction coefficient and quantum yield. Higher values indicate a brighter fluorophore. While **AF 430 amine** exhibits high photostability, its intrinsic brightness is lower than that of FITC and Alexa Fluor 488.

Performance in Different Microscopy Systems Widefield and Confocal Microscopy

Due to its large Stokes shift, **AF 430 amine** can be beneficial in multicolor widefield and confocal microscopy experiments by minimizing bleed-through from other fluorophores excited at shorter wavelengths. However, its lower brightness compared to Alexa Fluor 488 may necessitate higher excitation power or longer exposure times, which could potentially increase phototoxicity and background fluorescence. The high photostability of **AF 430 amine** is a significant advantage in time-lapse imaging experiments where repeated exposures are required.[1][2]

Super-Resolution Microscopy (STED)

AF 430 amine's high photostability makes it a suitable candidate for Stimulated Emission Depletion (STED) microscopy, a super-resolution technique that uses high laser powers.[1] It



can be effectively depleted using a 660 nm laser, allowing for multicolor STED imaging when paired with another dye.[1] While specific resolution values for AF 430 in STED are not readily available in the provided search results, the general principle of STED allows for achieving resolutions beyond the diffraction limit, typically in the range of 30-80 nm, depending on the dye's properties and the STED microscope's configuration.[6][7]

Experimental Protocols Antibody Conjugation with AF 430 Amine

This protocol outlines the general steps for conjugating **AF 430 amine** to an antibody. Optimization may be required for specific antibodies and applications.

Materials:

- AF 430 amine
- Antibody (in amine-free buffer, e.g., PBS)
- Anhydrous Dimethylsulfoxide (DMSO)
- Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
- Purification column (e.g., size-exclusion chromatography)

Procedure:

- Prepare Antibody: Dialyze the antibody against the reaction buffer to remove any aminecontaining preservatives. Adjust the antibody concentration to 2-5 mg/mL.
- Prepare Dye Stock Solution: Immediately before use, dissolve AF 430 amine in DMSO to a concentration of 10 mg/mL.
- Labeling Reaction: While gently stirring, slowly add the reactive dye solution to the antibody solution. The optimal molar ratio of dye to antibody should be determined empirically, but a starting point of 10:1 can be used.



- Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.
- Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column.
- Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the absorbance maximum of the dye.

Immunofluorescence Staining Protocol

This protocol provides a general workflow for immunofluorescence staining of cultured cells using an antibody conjugated to **AF 430 amine**.

Materials:

- Cells grown on coverslips
- Phosphate-Buffered Saline (PBS)
- Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
- Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
- Blocking Buffer (e.g., 1% BSA in PBS)
- Primary antibody
- AF 430-conjugated secondary antibody
- Mounting medium

Procedure:

- Cell Fixation: Rinse cells with PBS and then fix with fixation buffer for 15 minutes at room temperature.
- Washing: Wash the cells three times with PBS for 5 minutes each.



- Permeabilization: If targeting an intracellular antigen, permeabilize the cells with permeabilization buffer for 10 minutes.
- Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 30-60 minutes.
- Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
- Washing: Wash the cells three times with PBS for 5 minutes each.
- Secondary Antibody Incubation: Incubate the cells with the AF 430-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
- Washing: Wash the cells three times with PBS for 5 minutes each.
- Mounting: Mount the coverslips onto microscope slides using a suitable mounting medium.
- Imaging: Visualize the stained cells using a fluorescence microscope with appropriate filter sets for AF 430.

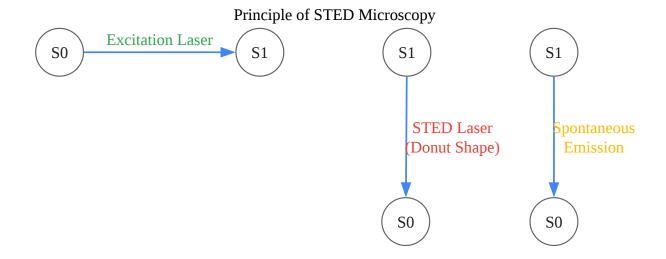
Visualizations



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Caption: A typical workflow for an indirect immunofluorescence experiment.





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Caption: The fundamental principle of STED microscopy.

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